molecular formula C11H9ClN2O2 B3063160 5-(3-Chlorobenzyl)-1H-pyrazole-3-carboxylic acid CAS No. 595610-55-2

5-(3-Chlorobenzyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B3063160
CAS No.: 595610-55-2
M. Wt: 236.65 g/mol
InChI Key: UYMDSFKYOCEPFN-UHFFFAOYSA-N
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Description

5-(3-Chlorobenzyl)-1H-pyrazole-3-carboxylic Acid is a high-purity chemical compound offered as a key heterocyclic building block for research and development. This molecule belongs to a class of pyrazole-carboxylic acids, which are recognized as extraordinarily significant in medicinal and materials chemistry due to their multifunctional nature as ligands, capable of forming diverse complexes and multi-dentate bonds . Pyrazole derivatives, such as this one, represent one of the most active classes of compounds with demonstrated chemical, biological, and pharmacological properties . The structure of this compound, featuring both the pyrazole nitrogen atoms and a carboxylic acid functional group, makes it a versatile precursor. It is particularly valuable in the synthesis of novel metal-organic frameworks (MOFs) and coordination polymers, as the carboxylate oxygen and pyrazole nitrogen atoms can coordinate to metal centers, aiding in the assembly of high-dimensional networks . In pharmaceutical research, pyrazole carboxylic acid derivatives are frequently investigated as core structures in the development of new active ingredients, serving as constructional units for potential agents with various biological activities . This product is provided for research purposes only and is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications and is absolutely not for human consumption.

Properties

CAS No.

595610-55-2

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

5-[(3-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid

InChI

InChI=1S/C11H9ClN2O2/c12-8-3-1-2-7(4-8)5-9-6-10(11(15)16)14-13-9/h1-4,6H,5H2,(H,13,14)(H,15,16)

InChI Key

UYMDSFKYOCEPFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC2=CC(=NN2)C(=O)O

Origin of Product

United States

Biological Activity

5-(3-Chlorobenzyl)-1H-pyrazole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound (C10H7ClN2O2) features a pyrazole ring substituted with a chlorobenzyl group and a carboxylic acid moiety. The presence of the chlorine atom enhances its reactivity and interaction with biological targets, making it a valuable candidate for drug development .

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways, leading to therapeutic effects. Specifically, the compound has shown potential in:

  • Anticancer Activity : It has been investigated for its ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens, suggesting its potential use in treating infections.

Biological Activity Summary

Activity Type Description
AnticancerInduces apoptosis in cancer cells; inhibits growth in various cancer lines .
AntimicrobialExhibits activity against bacteria and fungi; potential for infection treatment.
Anti-inflammatoryModulates inflammatory pathways, potentially reducing chronic inflammation .

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the compound's effects on various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The compound demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell growth at micromolar concentrations. For instance, the IC50 for A549 cells was recorded at 42.30 µM .
  • Antimicrobial Activity : In vitro studies have shown that this compound possesses notable antimicrobial properties. It was effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Anti-inflammatory Effects : The compound has been shown to inhibit the production of pro-inflammatory cytokines in cellular models, suggesting its potential as an anti-inflammatory agent. This property could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other pyrazole derivatives:

Compound Activity IC50/Effectiveness
5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acidAnticancerIC50 = 12.50 µM (MCF7)
5-(3-Fluorophenyl)-1H-pyrazole-3-carboxylic acidAntimicrobialMIC = 32 µg/mL (E. coli)
5-(3-Methylphenyl)-1H-pyrazole-3-carboxylic acidAnti-inflammatoryEffective at reducing TNF-α

Scientific Research Applications

Medicinal Chemistry Applications

5-(3-Chlorobenzyl)-1H-pyrazole-3-carboxylic acid has been investigated for its potential as a lead compound in the development of novel pharmaceuticals. It has been identified as a scaffold for various derivatives that exhibit biological activity against specific targets.

1.1. FXIa Inhibitors

Recent studies have highlighted the compound's role in the development of Factor XIa (FXIa) inhibitors, which are promising for anticoagulant therapy. The compound's derivatives have shown significant inhibitory potency against FXIa, with Ki values indicating effective binding affinity. For instance, one derivative demonstrated a Ki value of 90.37 nM, suggesting its potential for clinical application in managing thrombotic disorders .

1.2. Other Biological Activities

Beyond FXIa inhibition, derivatives of this compound have been explored for other biological activities:

  • Tissue-Nonspecific Alkaline Phosphatase (TNAP) Inhibition : Some derivatives function as TNAP inhibitors, which may have implications in bone mineralization disorders.
  • Enkephalinase Inhibition : This activity could be relevant for pain management therapies.
  • mGlu5 Receptor Modulation : Compounds acting as negative allosteric modulators of mGlu5 receptors suggest potential applications in neuropharmacology .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is critical for optimizing its pharmacological properties. SAR studies have systematically investigated modifications to the core structure to enhance efficacy and selectivity for biological targets.

2.1. Key Modifications

Key modifications that have been explored include variations in the P1, P1′, and P2′ moieties attached to the pyrazole core. These alterations can significantly influence binding affinity and biological activity:

  • Chloro Substituents : The presence of chloro groups has been associated with improved interactions with target proteins such as FXIa.
  • Hydrophobic vs. Hydrophilic Groups : Balancing hydrophobic interactions with solubility considerations is crucial for developing effective therapeutic agents .

Case Studies and Research Findings

Several case studies illustrate the practical applications and research findings related to this compound:

StudyFocusKey Findings
Study 1FXIa InhibitionIdentified lead compound with Ki = 90.37 nM; demonstrated good coagulation activity in vitro .
Study 2TNAP InhibitionDerivatives showed potential as therapeutic agents for bone diseases .
Study 3mGlu5 ModulationNegative allosteric modulation suggests implications for treating neurological disorders .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key analogs and their structural differences:

Compound Name Substituent Position/Type Key Properties/Activities Reference
5-(3-Chlorophenyl)-1H-pyrazole-3-carboxylic acid 3-Chlorophenyl at pyrazole 5-position Moderate structural similarity (0.52)
5-(4-Chlorophenyl)-1H-pyrazole-3-carboxylic acid 4-Chlorophenyl at pyrazole 5-position Similar lipophilicity; used in antiviral studies (EC50: 253 µM)
5-(3,4-Dichlorophenyl)-1H-pyrazole-3-carboxylic acid 3,4-Dichlorophenyl at pyrazole 5-position Increased halogenation enhances reactivity
1-(4-Chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid 4-Chlorobenzyl at pyrazole 1-position Steric effects alter binding interactions
5-(3-Nitrophenyl)-1H-pyrazole-3-carboxylic acid 3-Nitrophenyl at pyrazole 5-position Electron-withdrawing nitro group improves acidity

Key Observations:

  • Electronic Effects : Chlorine (electron-withdrawing) and carboxylic acid groups influence the molecule’s acidity, with pKa values likely ranging between 3–5 based on similar compounds .
  • Biological Activity : Pyrazole-3-carboxylic acids with 4-nitrophenyl substituents exhibit antiviral activity (EC50: 253 µM against HIV), suggesting that substituent electronic properties significantly modulate efficacy .

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